5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
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Overview
Description
5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide.
Coupling with thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the thiophene derivative is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
Oxidation: 5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.
Reduction: 5-[3-(Benzyloxy)phenyl]-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Sensors: The compound is used in the development of chemical sensors due to its ability to interact with various analytes, leading to detectable changes in its properties.
Mechanism of Action
The mechanism of action of 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application:
In organic synthesis: , it acts as a building block that undergoes various chemical transformations to yield desired products.
In biological systems: , its mechanism may involve interactions with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
5-[3-(Benzyloxy)phenyl]-2-thiophenemethanol: This compound is similar but has a primary alcohol group instead of an aldehyde group.
5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
5-[3-(Benzyloxy)phenyl]-2-thiophenenitrile: This compound has a nitrile group instead of an aldehyde group.
Uniqueness
5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is unique due to the presence of both the benzyloxyphenyl and thiophene moieties, along with the reactive aldehyde group
Properties
CAS No. |
893741-12-3 |
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Molecular Formula |
C18H14O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-(3-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-12-17-9-10-18(21-17)15-7-4-8-16(11-15)20-13-14-5-2-1-3-6-14/h1-12H,13H2 |
InChI Key |
YGCPEIABJIPYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
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